2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide
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Overview
Description
2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities
Mechanism of Action
Target of Action
The primary target of 2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is human carbonic anhydrases (hCAs) . These enzymes are involved in many important physiological and pathological processes . The compound exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II .
Mode of Action
The compound interacts with its target, human carbonic anhydrase II, by inhibiting its activity . This inhibition has a wide range of pharmacological applications in areas such as ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .
Biochemical Pathways
The inhibition of human carbonic anhydrase II by this compound affects various biochemical pathways. These include pathways related to eye health, neurological function, cancer progression, and infection response .
Pharmacokinetics
The compound’s molecular formula is c10h10n2o3s, and it has an average mass of 238263 Da . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The inhibition of human carbonic anhydrase II by this compound can lead to various molecular and cellular effects. These effects depend on the specific physiological or pathological process in which the enzyme is involved .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide typically involves the formation of the isoxazole ring followed by its attachment to the benzamide core. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring. The reaction conditions often include the use of copper (I) or ruthenium (II) catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(5-methylisoxazol-3-yl)malonamide: Shares the isoxazole moiety but differs in the side chain structure.
(4-Iodo-3-methylisoxazol-5-yl)methanol: Another isoxazole derivative with different functional groups.
Uniqueness
2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is unique due to its specific combination of the benzamide core and the 5-methylisoxazole moiety.
Properties
IUPAC Name |
2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-5-3-4-6-12(9)13(16)14-7-11-8-15-17-10(11)2/h3-6,8H,7H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUXUXUSNCZRSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=C(ON=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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